Bensulfuron-methyl-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H18N4O7S |

|---|---|

Poids moléculaire |

416.4 g/mol |

Nom IUPAC |

methyl 2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoylmethyl]benzoate |

InChI |

InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22)/i1D3,2D3 |

Clé InChI |

XMQFTWRPUQYINF-WFGJKAKNSA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC([2H])([2H])[2H] |

SMILES canonique |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bensulfuron-methyl-d6 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bensulfuron-methyl-d6, a deuterated stable isotope-labeled analog of the sulfonylurea herbicide, Bensulfuron-methyl. This document is intended for professionals in research and development who require detailed technical information for analytical applications, particularly in the context of pesticide residue analysis and environmental monitoring.

Introduction to Bensulfuron-methyl and its Deuterated Analog

Bensulfuron-methyl is a selective, systemic herbicide widely utilized for the control of broadleaf weeds and sedges in rice paddies.[1][2][3] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, and its inhibition leads to the cessation of cell division and plant growth.[4][5]

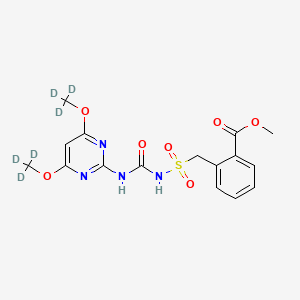

This compound is the deuterated form of Bensulfuron-methyl, where six hydrogen atoms on the two methoxy (B1213986) groups of the pyrimidine (B1678525) ring have been replaced with deuterium.[6][7] This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its primary application is as a tracer and an internal standard to ensure accuracy and precision in the detection of Bensulfuron-methyl residues in various matrices.[2]

Physicochemical Properties

A summary of the key physicochemical properties of both Bensulfuron-methyl and its deuterated analog are presented in Table 1. This data is essential for method development, including the selection of appropriate solvents and analytical instrumentation.

| Property | Bensulfuron-methyl | This compound |

| Chemical Formula | C₁₆H₁₈N₄O₇S[1] | C₁₆H₁₂D₆N₄O₇S[7] |

| Molecular Weight | 410.4 g/mol [1] | 416.44 g/mol |

| CAS Number | 83055-99-6[1] | 1309928-44-6[8] |

| Appearance | White to off-white solid | Solid |

| Melting Point | 185-188 °C | Not available |

| LogP | 1.6[8] | Not available |

| Hydrogen Bond Donor Count | 2[8] | 2 |

| Hydrogen Bond Acceptor Count | 9[8] | 9 |

| Solubility | Soluble in DMSO | Not available |

Table 1: Physicochemical Properties of Bensulfuron-methyl and this compound.

Mechanism of Action of Bensulfuron-methyl

Bensulfuron-methyl exerts its herbicidal activity by targeting and inhibiting the acetolactate synthase (ALS) enzyme. This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids. The inhibition of this pathway is depicted in the following signaling pathway diagram.

References

- 1. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. Bensulfuron-methyl (Ref: DPX F5384) [sitem.herts.ac.uk]

- 4. Bensulfuron-methyl | herbicide agent | CAS# 83055-99-6 | InvivoChem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103483274A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. openknowledge.fao.org [openknowledge.fao.org]

An In-depth Technical Guide to Bensulfuron-methyl-d6: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bensulfuron-methyl-d6 is the deuterated analog of Bensulfuron-methyl, a selective pre- and post-emergence herbicide. The incorporation of deuterium (B1214612) atoms into the methoxy (B1213986) groups of the pyrimidine (B1678525) ring makes it a valuable internal standard for quantitative analysis of pesticide residues in various matrices, utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). Its structural similarity to the parent compound, Bensulfuron-methyl, allows it to mimic the behavior of the analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the well-established mechanism of action of Bensulfuron-methyl, which is directly applicable to its deuterated form.

Chemical Structure and Properties

This compound is characterized by the substitution of six hydrogen atoms with deuterium atoms in the two methoxy groups attached to the pyrimidine ring.

Chemical Structure:

Table 1: Chemical Identifiers of this compound and Bensulfuron-methyl

| Identifier | This compound | Bensulfuron-methyl |

| CAS Number | 1309928-44-6[1] | 83055-99-6[2] |

| Molecular Formula | C₁₆H₁₂D₆N₄O₇S[3] | C₁₆H₁₈N₄O₇S[2] |

| Molecular Weight | 416.44 g/mol [3] | 410.41 g/mol [4] |

| IUPAC Name | methyl 2-[({[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoyl}sulfamoyl)methyl]benzoate | methyl 2-[({[4,6-bis(methoxy)pyrimidin-2-yl]carbamoyl}sulfamoyl)methyl]benzoate |

Table 2: Physicochemical Properties of Bensulfuron-methyl (as a reference for this compound)

| Property | Value |

| Appearance | White to off-white odorless solid[4] |

| Melting Point | 185-188 °C[4] |

| Solubility in Water | 120 mg/L at 25 °C[5] |

| Solubility in Organic Solvents (g/L at 20°C) | Dichloromethane: 11.72, Acetonitrile (B52724): 5.38, Ethyl Acetate: 1.66, Acetone: 1.38, Methanol (B129727): 0.99, Xylene: 0.28, Hexane: 0.0031[4] |

| Vapor Pressure | 1.733 x 10⁻³ mPa at 20 °C[4] |

| Stability | Stable in slightly alkaline (pH 8) aqueous solutions; slowly decomposes in acidic solutions.[4] |

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of Bensulfuron-methyl, and by extension its deuterated analog, stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[6] As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to a cessation of cell division and ultimately, plant death.[2]

The signaling pathway initiated by Bensulfuron-methyl is a direct inhibitory action on the ALS enzyme, leading to a cascade of metabolic disruptions.

Caption: Inhibition of Acetolactate Synthase (ALS) by Bensulfuron-methyl.

Experimental Protocols

Synthesis of this compound

A plausible synthetic approach involves two main intermediates: 2-amino-4,6-di(trideuteriomethoxy)pyrimidine and a sulfonyl isocyanate derivative. The final step is the coupling of these two intermediates.

Caption: General synthetic workflow for this compound.

Analytical Methodology: LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of Bensulfuron-methyl in various samples. A typical experimental workflow for this analysis is outlined below.

Sample Preparation (e.g., for soil or water):

-

Extraction: The sample is extracted with a suitable organic solvent, such as acetonitrile or methanol.

-

Internal Standard Spiking: A known amount of this compound is added to the extract.

-

Clean-up: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.

-

Concentration and Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, typically with a C18 reversed-phase column, to separate Bensulfuron-methyl from other components.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and deuterated compounds by monitoring specific precursor-to-product ion transitions.

Caption: Analytical workflow for the quantification of Bensulfuron-methyl using its deuterated analog.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of the widely used herbicide, Bensulfuron-methyl. Its chemical and physical properties are nearly identical to the parent compound, with the key difference being the mass increase due to deuterium labeling. The mechanism of action, through the potent inhibition of acetolactate synthase, is a well-characterized pathway that leads to the disruption of essential amino acid biosynthesis in susceptible plants. The experimental protocols outlined in this guide provide a framework for the synthesis and analytical application of this important stable isotope-labeled standard. This technical guide provides foundational knowledge for researchers and professionals working in the fields of environmental science, analytical chemistry, and drug development.

References

- 1. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]

- 2. Bensulfuron-methyl | C16H18N4O7S | CID 54960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bensulfuron methyl [chembk.com]

- 5. bensulfuron-methyl, 83055-99-6 [thegoodscentscompany.com]

- 6. apms.org [apms.org]

A Technical Guide to Bensulfuron-methyl-d6 (CAS Number: 1309928-44-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bensulfuron-methyl-d6, a deuterated isotopologue of the sulfonylurea herbicide Bensulfuron-methyl. This document details its chemical properties, synthesis, analytical methodologies, and its critical role as an internal standard in quantitative analysis.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Bensulfuron-methyl, where six hydrogen atoms on the methoxy (B1213986) groups of the pyrimidine (B1678525) ring have been replaced with deuterium (B1214612). This isotopic substitution results in a molecular weight increase of approximately 6 Da, which is fundamental for its use in mass spectrometry-based quantification.

| Property | Value | Reference |

| CAS Number | 1309928-44-6 | N/A |

| Molecular Formula | C₁₆H₁₂D₆N₄O₇S | N/A |

| Molecular Weight | 416.44 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Solubility | Soluble in most organic solvents such as acetonitrile (B52724), methanol, and acetone. Sparingly soluble in water. | N/A |

| Storage | Store at 2-8°C, protected from light and moisture. | N/A |

Synthesis

The synthesis of this compound follows a similar pathway to its non-deuterated counterpart, with the key difference being the use of deuterated reagents. The general synthetic route involves the coupling of two main intermediates: 2-amino-4,6-di(methoxy-d3)-pyrimidine and a sulfonyl isocyanate derivative.

A conceptual workflow for the synthesis is outlined below:

Mechanism of Action: Inhibition of Acetolactate Synthase

Bensulfuron-methyl, the non-deuterated form of the titled compound, is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1][2][3]. This enzyme is crucial in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms[1][2][3]. By blocking this pathway, Bensulfuron-methyl disrupts protein synthesis and cell division, ultimately leading to plant death. The deuterated form, this compound, is expected to have the same mechanism of action.

The signaling pathway of ALS inhibition is depicted below:

Analytical Methodology: Use as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of Bensulfuron-methyl in various matrices, such as soil, water, and agricultural products, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it compensates for variations in sample preparation, matrix effects, and instrument response.

Mass Spectrometry Data

The key to utilizing this compound in quantitative analysis is the selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Remarks |

| Bensulfuron-methyl | 411.1 | 148.9 | 25 | Quantifier Ion |

| 182.1 | 20 | Qualifier Ion | ||

| This compound | 417.1 | 148.9 | 25 | Quantifier Ion (IS) |

| 182.1 | 20 | Qualifier Ion (IS) |

Note: The precursor ion for this compound is shifted by +6 Da compared to the unlabeled compound. The product ions are expected to be the same as the fragmentation is likely to occur on a part of the molecule that does not contain the deuterium labels. Collision energies are typical starting points and may require optimization based on the specific instrument used.

Experimental Protocol: Quantification of Bensulfuron-methyl in Soil

This protocol provides a general procedure for the extraction and analysis of Bensulfuron-methyl from soil samples using this compound as an internal standard.

4.2.1. Materials and Reagents

-

Bensulfuron-methyl analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Sodium chloride (NaCl)

-

Soil samples

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm)

-

LC-MS vials

4.2.2. Sample Preparation and Extraction

-

Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to each sample, calibration standard, and quality control sample.

-

Extraction: Add 10 mL of acetonitrile to the tube.

-

Shaking: Cap the tube and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Centrifugation: Immediately shake for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

4.2.3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation (e.g., start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the transitions listed in the table in section 4.1.

4.2.4. Quantification

The concentration of Bensulfuron-methyl in the samples is determined by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

An experimental workflow for the quantitative analysis is presented below:

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring accurate and precise quantification of Bensulfuron-methyl. Its use as an internal standard in LC-MS/MS methods significantly improves data quality by correcting for analytical variability. This technical guide provides a comprehensive overview of its properties, synthesis, and application, serving as a valuable resource for professionals in environmental science, food safety, and drug development.

References

Molecular formula and weight of Bensulfuron-methyl-d6

This technical guide provides a comprehensive overview of Bensulfuron-methyl-d6, a deuterated analog of the herbicide Bensulfuron-methyl. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds. This document details its physicochemical properties, mechanism of action, synthesis, and application in experimental protocols.

Physicochemical Properties

This compound is primarily utilized as an internal standard for the quantitative analysis of Bensulfuron-methyl in various matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₂D₆N₄O₇S | [2][3][4] |

| Molecular Weight | 416.44 g/mol | [2][3] |

| Exact Mass | 416.127 Da | [1][5][6] |

| CAS Number | 1309928-44-6 | [1][2][3][4][5] |

| Unlabeled CAS Number | 83055-99-6 | [2][3][5] |

| Chemical Name | methyl 2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoylmethyl]benzoate | [5][6] |

| Synonyms | Bensulfuron-methyl D6 (Pyrimidine Dimethoxy D3) | [5][6] |

| Appearance | Solid | [1] |

Mechanism of Action and Application

This compound serves as an ideal internal standard for the quantification of Bensulfuron-methyl due to its similar chemical and physical properties but distinct mass. The non-deuterated compound, Bensulfuron-methyl, is a selective pre- and post-emergence herbicide widely used in agriculture.[2][3] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7] By inhibiting ALS, Bensulfuron-methyl disrupts protein synthesis and cell division, ultimately leading to plant death.[7]

References

- 1. This compound | Isotope-Labeled Compounds | 1309928-44-6 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | TRC-B166006-250MG | LGC Standards [lgcstandards.com]

- 6. This compound | TRC-B166006-250MG | LGC Standards [lgcstandards.com]

- 7. Bensulfuron-methyl | C16H18N4O7S | CID 54960 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Bensulfuron-methyl Herbicides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bensulfuron-methyl (B33747) is a highly effective, selective sulfonylurea herbicide used for the control of a wide range of broadleaf weeds and sedges in crops such as rice and wheat. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. This guide provides a detailed technical overview of the mechanism of action of bensulfuron-methyl, including its molecular target, physiological effects on susceptible plants, and the basis of its selectivity in tolerant crops. It also includes detailed experimental protocols for studying its mode of action and quantitative data to support further research and development.

Introduction

Bensulfuron-methyl belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates and low toxicity to mammals.[1][2] It is a systemic herbicide that can be absorbed through both the foliage and roots of plants, making it effective as both a pre- and post-emergence treatment.[3] Understanding the intricate details of its mechanism of action is crucial for optimizing its use, managing weed resistance, and developing new herbicidal compounds.

Molecular Mechanism of Action

Primary Target: Acetolactate Synthase (ALS)

The primary target of bensulfuron-methyl is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).[3][4][5] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4][5] This enzyme is found in plants and microorganisms but is absent in animals, which contributes to the low mammalian toxicity of ALS-inhibiting herbicides.[4]

Bensulfuron-methyl is a potent, non-competitive inhibitor of ALS. It binds to a site on the enzyme that is allosteric to the active site, causing a conformational change that prevents the substrate from binding and catalysis from occurring.[6]

Biochemical Pathway: Inhibition of Branched-Chain Amino Acid Synthesis

ALS catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form α-acetolactate (a precursor to valine and leucine), and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine). By inhibiting ALS, bensulfuron-methyl effectively blocks the production of these essential amino acids.

Physiological and Phytotoxic Effects

The inhibition of BCAA synthesis leads to a cascade of physiological events in susceptible plants, ultimately resulting in plant death.

-

Cessation of Cell Division and Growth: BCAAs are essential for protein synthesis and, consequently, for cell division and growth. Depletion of these amino acids rapidly halts growth, particularly in the meristematic regions (root and shoot tips).[3]

-

Symptomology: Visible symptoms typically appear within a few days of application and include stunting of growth, followed by chlorosis (yellowing) of new leaves and growing points, and eventual necrosis (tissue death).

-

Downstream Signaling: The starvation of BCAAs is sensed by the plant, leading to complex downstream signaling events. One key pathway affected is the Target of Rapamycin (TOR) signaling pathway, a central regulator of growth and metabolism in eukaryotes. Disruption of BCAA homeostasis can impact TOR activity, further contributing to the cessation of growth.

Basis of Selectivity

The selectivity of bensulfuron-methyl, allowing it to control weeds in crops like rice without causing significant injury, is primarily due to differential rates of metabolism.

Uptake and Translocation

Bensulfuron-methyl is readily absorbed by both the roots and foliage of plants and is translocated systemically via the xylem and phloem to the meristematic tissues. While there can be minor differences in uptake and translocation rates between species, these are generally not the primary basis for selectivity.

Metabolic Detoxification in Tolerant Crops

Tolerant crops, such as rice (Oryza sativa), possess the ability to rapidly metabolize bensulfuron-methyl into non-phytotoxic compounds.[7] This detoxification process is primarily mediated by cytochrome P450 monooxygenases.[8][9] The main metabolic pathway involves O-demethylation of the pyrimidine (B1678525) ring, followed by further conjugation.[7][8] In contrast, susceptible weeds metabolize the herbicide much more slowly, allowing the active compound to accumulate at the target site and exert its inhibitory effect.[7]

Quantitative Data

The efficacy of bensulfuron-methyl is reflected in its low IC50 values for the inhibition of ALS in susceptible plants. Resistance to bensulfuron-methyl is often correlated with a significant increase in the IC50 value.

| Plant Species | Biotype | IC50 (µM) for ALS Inhibition | Resistance Ratio (R/S) | Reference |

| Sagittaria trifolia | Susceptible | 0.06 | - | [10][11] |

| Sagittaria trifolia | Resistant (R1) | 4.91 | 81.86 | [11] |

| Sagittaria trifolia | Resistant (R2) | 4.05 | 67.48 | [11] |

| Hydrilla verticillata | Not specified | 0.022 | - | [12] |

| Monochoria vaginalis | High Resistance | >12 (relative to susceptible) | >12 | [13] |

| Ammannia auriculata | Susceptible | - | - | [14] |

| Ammannia auriculata | Resistant | - | 16.4 - 183.1 | [14] |

Note: Resistance Ratio is calculated as the IC50 of the resistant biotype divided by the IC50 of the susceptible biotype.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This assay measures the inhibitory effect of bensulfuron-methyl on the ALS enzyme extracted from plant tissue.

1. Enzyme Extraction:

-

Harvest 1-2 g of young, actively growing leaf tissue.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM sodium pyruvate, 5 mM MgCl₂, 5 mM EDTA, 10% v/v glycerol, 10 mM cysteine, and 1% w/v polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

2. ALS Activity Assay:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate (TPP), and 10 µM FAD.

-

Add various concentrations of bensulfuron-methyl (dissolved in a suitable solvent like acetone (B3395972) or DMSO, with a solvent control) to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 6 M H₂SO₄. This also catalyzes the decarboxylation of the product, α-acetolactate, to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

3. Quantification:

-

Add a solution of creatine (B1669601) and α-naphthol (Westerfeld reaction) to the reaction tubes and incubate at 60°C for 15 minutes to develop a colored complex.

-

Measure the absorbance at 525 nm using a spectrophotometer.

-

Calculate the enzyme activity and the percentage of inhibition at each herbicide concentration to determine the IC50 value.

Herbicide Uptake and Translocation Study using ¹⁴C-Bensulfuron-methyl

This method quantifies the absorption and movement of bensulfuron-methyl in whole plants.

1. Plant Material:

-

Grow tolerant (e.g., rice) and susceptible (e.g., Sagittaria trifolia) plants to a suitable growth stage (e.g., 3-4 leaf stage) in a hydroponic or soil-based system.

2. Herbicide Application:

-

Prepare a treatment solution containing a known concentration of ¹⁴C-labeled bensulfuron-methyl and a surfactant.

-

Apply a small, precise volume (e.g., 1-10 µL) of the treatment solution to the adaxial surface of a specific leaf (e.g., the second fully expanded leaf).

3. Incubation and Harvesting:

-

Harvest plants at various time points after application (e.g., 6, 24, 48, 72 hours).

-

At each time point, wash the treated leaf with a solution (e.g., 50% ethanol) to remove any unabsorbed herbicide from the leaf surface.

-

Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

4. Quantification of Radioactivity:

-

Dry and combust each plant section in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

-

Trap the ¹⁴CO₂ in a scintillation cocktail.

-

Quantify the radioactivity in each plant part using a liquid scintillation counter.

-

Quantify the radioactivity in the leaf wash to determine the amount of unabsorbed herbicide.

5. Data Analysis:

-

Calculate the percentage of applied ¹⁴C-bensulfuron-methyl absorbed by the plant.

-

Calculate the percentage of absorbed radioactivity translocated to different plant parts.

-

Compare the uptake and translocation patterns between the tolerant and susceptible species.

Analysis of Bensulfuron-methyl Metabolism

This protocol uses High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify bensulfuron-methyl and its metabolites.

1. Sample Preparation:

-

Treat tolerant and susceptible plants with bensulfuron-methyl.

-

Harvest plant tissues at different time points.

-

Freeze the tissues in liquid nitrogen and grind to a fine powder.

2. Extraction:

-

Extract the powdered tissue with a suitable solvent mixture (e.g., acetonitrile (B52724)/water with a small amount of acetic acid).

-

Sonicate or shake the mixture to ensure efficient extraction.

-

Centrifuge to pellet the plant debris.

-

Collect the supernatant.

3. Clean-up (optional but recommended):

-

Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., a C18 or PSA cartridge) to remove interfering compounds.

-

Elute the analytes of interest with an appropriate solvent.

4. HPLC-MS/MS Analysis:

-

Concentrate the final extract under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution program with solvents such as water (with formic acid) and acetonitrile to separate bensulfuron-methyl from its metabolites.

-

Detect and quantify the parent compound and its metabolites using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

5. Data Analysis:

-

Identify metabolites by comparing their retention times and mass spectra with those of authentic standards or by interpreting their fragmentation patterns.

-

Quantify the amount of bensulfuron-methyl and its metabolites at each time point to determine the rate of metabolism.

Conclusion

Bensulfuron-methyl is a potent inhibitor of acetolactate synthase, a critical enzyme in the biosynthesis of branched-chain amino acids in plants. Its herbicidal action is a direct consequence of the depletion of these essential amino acids, leading to the cessation of growth and eventual death of susceptible plants. The selectivity of bensulfuron-methyl in crops like rice is primarily achieved through rapid metabolic detoxification mediated by cytochrome P450 enzymes. A thorough understanding of this mechanism of action is vital for the sustainable use of this herbicide, the management of weed resistance, and the rational design of new herbicidal molecules. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the intricate interactions between bensulfuron-methyl and plants.

References

- 1. Bensulfuron-methyl (Ref: DPX F5384) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 6. corteva.com [corteva.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Target-site resistance to bensulfuron-methyl in Sagittaria trifolia L. populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apms.org [apms.org]

- 13. doi.nrct.go.th [doi.nrct.go.th]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Isotopic Labeling of Sulfonylurea Herbicides

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling of sulfonylurea herbicides, a critical technique for understanding their metabolic fate, environmental impact, and mechanism of action. It is designed for researchers in agrochemistry, environmental science, and drug development. This document details the synthesis of radiolabeled and stable isotope-labeled sulfonylureas, provides explicit experimental protocols for their analysis, summarizes quantitative data in structured tables, and visualizes key pathways and workflows using Graphviz diagrams. The methodologies covered include labeling with Carbon-14, Deuterium (B1214612), and Nitrogen-15, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction to Isotopic Labeling of Sulfonylurea Herbicides

Sulfonylureas are a major class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1][2] Their high efficacy at low application rates makes them popular in modern agriculture.[3] However, their environmental persistence and potential for crop carryover necessitate detailed studies of their absorption, distribution, metabolism, and excretion (ADME) and environmental fate.[3][4]

Isotopic labeling is an indispensable technique for these investigations.[5] By replacing an atom in the herbicide molecule with its isotope, researchers can trace the compound's journey through a biological system or the environment.[5] This guide covers both radiolabeling (e.g., ¹⁴C) for high-sensitivity detection and stable isotope labeling (e.g., ²H, ¹³C, ¹⁵N) for applications in mass spectrometry without the need for radiological handling protocols.[6] These techniques are crucial for identifying metabolites, elucidating degradation pathways, and performing quantitative analysis in complex matrices like soil, water, and plant tissues.[5]

Core Isotopic Labeling Strategies

The choice of isotope and labeling position is critical and depends on the study's objective. The label should be placed in a metabolically stable part of the molecule to prevent its premature loss during biotransformation.[7]

Carbon-14 (¹⁴C) Radiolabeling

Carbon-14 is the most common radioisotope for metabolic studies due to its long half-life (5730 years) and the ubiquity of carbon in organic molecules.[8] ¹⁴C-labeling allows for highly sensitive quantification of the parent compound and all its metabolites using techniques like liquid scintillation counting and radio-chromatography. The synthesis of ¹⁴C-labeled sulfonylureas typically involves a multi-step process starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]guanidine or [¹⁴C]cyanamide, to build the heterocyclic portion of the molecule.[9] For instance, the synthesis of [¹⁴C]rimsulfuron has been performed to support crop metabolism studies for re-registration purposes.[7]

Deuterium (²H or D) Stable Isotope Labeling

Deuterium labeling is a powerful tool used in conjunction with mass spectrometry.[6] Deuterated compounds serve as ideal internal standards for quantitative LC-MS/MS analysis because they co-elute with the analyte but are distinguished by their higher mass, correcting for matrix effects and variations in instrument response.[10] The introduction of deuterium can be achieved through various methods, including:

-

Catalytic H/D Exchange: This late-stage labeling method uses a transition metal catalyst (e.g., Palladium on Carbon) and a deuterium source like D₂O or D₂ gas to exchange protons on the molecule.[6]

-

Reductive Deuteration: This involves using deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) to introduce deuterium at specific functional groups.

Nitrogen-15 (¹⁵N) Stable Isotope Labeling

Nitrogen-15 is a stable isotope used to trace the environmental fate of nitrogen-containing herbicides. ¹⁵N-labeled compounds are particularly useful for studying nitrogen transformation processes in soil and water. The synthesis typically involves incorporating an ¹⁵N-enriched precursor, such as ¹⁵N-glycine, into the herbicide structure.[9][11] For example, ¹⁵N-labeled glyphosate (B1671968) has been synthesized via a phosphomethylation reaction with ¹⁵N-glycine.[9]

Data Presentation: Quantitative Summaries

Quantitative data is essential for comparing methodologies and understanding the properties of labeled compounds. The following tables summarize key data related to isotopes, synthesis outcomes, analytical parameters, and environmental persistence.

Table 1: Properties of Commonly Used Isotopes in Herbicide Labeling

| Isotope | Natural Abundance (%) | Half-life | Decay Type | Primary Use |

|---|---|---|---|---|

| ¹⁴C | 1.1 x 10⁻¹⁰ | 5730 years | Beta (β⁻) | Radiolabeling for metabolism and fate studies[8] |

| ²H (D) | 0.015 | Stable | - | Stable isotope internal standards for MS[6] |

| ¹³C | 1.1 | Stable | - | Stable isotope labeling for MS analysis |

| ¹⁵N | 0.37 | Stable | - | Stable isotope labeling for N-fate studies[9] |

Table 2: Example Quantitative Data for Labeled Herbicide Synthesis

| Labeled Compound | Isotope | Method | Radiochemical Yield (%) | Specific Activity (mCi/mmol) | Reference |

|---|---|---|---|---|---|

| [2-¹⁴C]Pyridostigmine bromide* | ¹⁴C | Multi-step synthesis | 17.6 | 18 | [9] |

| ¹⁵N-Glyphosate* | ¹⁵N | Phosphomethylation | ~20 | N/A | [9][11] |

| [¹⁴C]Rimsulfuron | ¹⁴C | Multi-step synthesis | Data not specified | Data not specified | [7] |

|Note: While not sulfonylureas, these examples provide representative quantitative data for isotopic labeling syntheses.| | | | | |

Table 3: Example LC-MS/MS Parameters for Sulfonylurea Herbicide Analysis

| Herbicide | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Reference |

|---|---|---|---|---|---|

| Chlorsulfuron | 358.1 | 167.1 | 85 | 20 | [12] |

| Metsulfuron-methyl | 382.1 | 167.1 | 80 | 20 | [12] |

| Nicosulfuron | 411.1 | 182.1 | 60 | 25 | [12] |

| Rimsulfuron | 411.1 | 182.1 | 60 | 25 | [12] |

| Thifensulfuron-methyl | 388.1 | 167.1 | 80 | 20 | [12] |

| Tribenuron-methyl | 396.1 | 155.1 | 80 | 20 | [12] |

| Azimsulfuron | 425.1 | 182.1 | 60 | 25 | [12] |

Parameters are examples and require optimization for specific instruments and matrices.

Table 4: Environmental Half-Life (DT₅₀) of Selected Sulfonylurea Herbicides

| Herbicide | Condition | pH | DT₅₀ (days) | Reference |

|---|---|---|---|---|

| Chlorsulfuron | Soil | 7.1 | 54.2 (at 10°C) | [3] |

| Chlorsulfuron | Soil | 8.1 | 143.3 (at 20°C) | [3] |

| Halosulfuron | Soil | 4.0 | 9 | [3] |

| Halosulfuron | Soil | 7.0 | 41 | [3] |

| Metsulfuron-methyl | Soil | - | 2.5 - 36 | [13] |

| Nicosulfuron | Water Column | - | 75 |[14] |

Experimental Protocols

Detailed and validated protocols are fundamental for reproducible research. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: Synthesis of [pyrimidine-2-¹⁴C]-Rimsulfuron

This protocol is a generalized representation based on synthetic strategies for sulfonylureas.[15]

-

Synthesis of ¹⁴C-labeled Heterocycle:

-

React [¹⁴C]guanidine hydrochloride with a suitable diketone (e.g., acetylacetone) in the presence of a base (e.g., sodium ethoxide) to form the ¹⁴C-labeled aminopyrimidine ring.

-

Purify the resulting 2-amino-4,6-dimethylpyrimidine-[2-¹⁴C] via recrystallization or column chromatography.

-

-

Synthesis of the Sulfonyl Isocyanate:

-

Prepare the corresponding sulfonyl chloride of the pyridine (B92270) moiety (3-(ethylsulfonyl)-2-pyridinesulfonyl chloride).

-

Convert the sulfonyl chloride to the sulfonyl isocyanate using a phosgene (B1210022) equivalent.

-

-

Condensation Reaction:

-

React the purified ¹⁴C-labeled aminopyrimidine with the sulfonyl isocyanate in an aprotic solvent (e.g., anhydrous acetonitrile) at room temperature.

-

Monitor the reaction to completion using thin-layer chromatography (TLC) or HPLC.

-

-

Purification and Characterization:

-

Remove the solvent under reduced pressure.

-

Purify the crude [¹⁴C]rimsulfuron product using preparative HPLC.

-

Confirm the structure and identity by co-chromatography with an authentic non-labeled standard.

-

Determine the radiochemical purity by radio-HPLC and specific activity using liquid scintillation counting and UV/MS quantification.

-

Protocol 2: Sample Preparation for Analysis in Soil and Water

Soil Sample Preparation: [16][17][18]

-

Homogenization: Air-dry the soil sample and sieve it through a 2-mm mesh to ensure uniformity.

-

Fortification (for QC/Validation): Spike a known amount of soil with a standard solution of the labeled sulfonylurea.

-

Extraction: Weigh 50 g of soil into a centrifuge bottle. Add 100 mL of an extraction solution (e.g., 0.1 M ammonium (B1175870) carbonate/acetone, 80:20 v/v).

-

Shaking: Cap the bottle and shake vigorously for 1-2 hours on a mechanical shaker.

-

Centrifugation: Centrifuge the sample at 3000-5000 rpm for 10-15 minutes.

-

Cleanup (Solid-Phase Extraction - SPE):

-

Pass the supernatant through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the analytes with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

Water Sample Preparation: [16][17]

-

Filtration: Filter the water sample (e.g., 200 mL) through a 0.45 µm filter to remove particulate matter.

-

Acidification: Adjust the pH of the water sample to ~3.0 with an acid (e.g., formic or phosphoric acid) to ensure sulfonylureas are in their neutral form for better retention on SPE.

-

Solid-Phase Extraction (SPE):

-

Pre-condition a polymeric or C18 SPE cartridge with methanol followed by acidified water.

-

Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with acidified water to remove salts and other interferences.

-

Dry the cartridge thoroughly under vacuum or with nitrogen.

-

-

Elution and Concentration: Elute the herbicides with a small volume of methanol or acetonitrile. Evaporate and reconstitute as described for soil samples.

Protocol 3: Quantitative Analysis by HPLC-MS/MS

This protocol is based on typical methods for sulfonylurea analysis.[12][19][20]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: 5 mM ammonium acetate (B1210297) and 0.1% formic acid in water.

-

Mobile Phase B: 5 mM ammonium acetate and 0.1% formic acid in methanol.

-

Gradient: A typical gradient would start at 95% A, decrease to 5% A over several minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: Optimize source temperature (e.g., 400 °C), ion spray voltage (e.g., 5500 V), and gas flows (curtain, nebulizer, and collision gas).

-

MRM Transitions: For each analyte and its labeled internal standard, determine the optimal precursor ion and product ion transitions, as well as the declustering potential and collision energy (see Table 3 for examples).

-

-

Quantification:

-

Prepare matrix-matched calibration standards containing the unlabeled analytes at various concentrations and a fixed concentration of the isotopically labeled internal standard.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of isotopically labeled sulfonylurea herbicides.

References

- 1. research.fit.edu [research.fit.edu]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Radiolabeled [14C]Rimsulfuron and Stable Isotope Labeled Rimsulfuron-[M + 3] to Support Crop Metabolism Studies for Reregistration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. coffey.k-state.edu [coffey.k-state.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Sulfonylurea Herbicide Rimsulfuron | Semantic Scholar [semanticscholar.org]

- 16. lib3.dss.go.th [lib3.dss.go.th]

- 17. academic.oup.com [academic.oup.com]

- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. Development of the Simultaneous Analysis of 36 Sulfonylurea Herbicide Residues in Agricultural Products Using LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]

A Comprehensive Technical Guide to the Safe Handling of Bensulfuron-methyl-d6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for Bensulfuron-methyl-d6. The toxicological and physical properties are largely based on data for the non-deuterated parent compound, Bensulfuron-methyl, as specific comprehensive safety studies for the deuterated analog are not widely available. It is standard practice to assume the safety profile of a stable isotope-labeled compound is comparable to its unlabeled counterpart. However, users must always consult the specific Safety Data Sheet (SDS) provided by their supplier for the exact product in use and adhere to all institutional and regulatory safety protocols.

Hazard Identification and Classification

Bensulfuron-methyl is a selective herbicide of the sulfonylurea class.[1] While it has low acute toxicity in mammals, it is classified as a skin sensitizer (B1316253) and presents a significant hazard to aquatic life.[2][3] The Globally Harmonized System (GHS) classification provides a standardized framework for understanding these hazards.

Table 1: GHS Hazard Classification for Bensulfuron-methyl

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2][4] | GHS07 | Warning |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life. | GHS09 | Warning |

| Hazardous to the Aquatic Environment, Long-term | 1, 2 | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects.[2][5] | GHS09 | Warning |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[4] | GHS07 | Warning |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[4] | GHS07 | Warning |

Note: Some classifications, like Acute Oral Toxicity and Eye Irritation, may be specific to formulations containing other hazardous substances (e.g., solvents like acetonitrile) and may not apply to the neat compound.[4] Always refer to the specific SDS.

Toxicological Profile

The toxicological database for Bensulfuron-methyl is considered comprehensive for risk assessment.[3] Key findings from toxicological studies are summarized below.

Table 2: Summary of Toxicological Data

| Endpoint | Result | Classification/Remarks |

| Acute Toxicity | Oral (Rat LD50): > 5,000 mg/kg Dermal (Rabbit LD50): > 2,000 mg/kg Inhalation (Rat LC50): > 7.5 mg/L | Low acute toxicity. Classified as Toxicity Category IV (Oral, Inhalation) and III (Dermal) by the EPA.[3] |

| Skin & Eye Irritation | Skin: Not an irritant.[4] Eye: May cause substantial but temporary eye injury. | Classified as Toxicity Category IV for primary skin and eye irritation.[3] Note that some formulations are classified as causing serious eye irritation (Category 2A).[4] |

| Dermal Sensitization | Guinea Pig: Did not cause sensitization in laboratory animals in some studies,[6] but is classified as a skin sensitizer. | GHS classification indicates potential for allergic skin reaction.[2][4] The EPA has determined it is not a dermal sensitizer.[3] Due to conflicting classifications, it is prudent to handle it as a potential sensitizer. |

| Genotoxicity/Mutagenicity | Did not show mutagenic effects in bacterial or mammalian cell cultures, or in animal testing.[6] | Not considered mutagenic.[3] |

| Carcinogenicity | Animal testing in rats and mice did not show any carcinogenic effects.[6] | Classified as "not likely to be carcinogenic to humans".[3] |

| Reproductive/Developmental | No toxicity to reproduction was observed in animal testing.[6] Effects on embryo-fetal development were seen at levels causing maternal toxicity.[6] An increase in susceptibility was noted in rat fetuses.[3] | No evidence of increased susceptibility in pre-natal developmental studies in rabbits or in a rat reproduction study.[3] |

Mechanism of Action

Bensulfuron-methyl functions as a herbicide by inhibiting a key enzyme in the biosynthesis of essential amino acids in plants. This targeted action is the basis for its selective herbicidal activity.

Caption: Bensulfuron-methyl inhibits the ALS enzyme, blocking essential amino acid synthesis.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the consistent use of appropriate PPE are critical to minimize exposure and ensure laboratory safety.

Caption: Workflow for safe handling and personal protective equipment (PPE) requirements.

Storage Requirements

-

Store in the original, tightly sealed container in a cool, dry, and well-ventilated location.[4][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Do not contaminate water, food, or feed during storage.[6]

Experimental Protocols: Emergency Procedures

In the event of accidental exposure or release, immediate and appropriate action is required. The following protocols are based on standard first aid and spill response measures.

First Aid Measures

Caption: Decision tree for first aid procedures based on the route of exposure.[2][6]

Accidental Release Measures

A logical workflow should be followed to contain and clean up spills safely, preventing environmental contamination and personnel exposure.

Caption: A stepwise procedure for responding to an accidental release.[2][6]

Physical and Chemical Properties

The following data is for the parent compound, Bensulfuron-methyl, unless otherwise specified.

Table 3: Physical and Chemical Properties

| Property | Value |

| CAS Number | 83055-99-6 (Bensulfuron-methyl) 1309928-44-6 (this compound)[1] |

| Molecular Formula | C₁₆H₁₈N₄O₇S (Bensulfuron-methyl)[5] C₁₆H₁₂D₆N₄O₇S (this compound)[1] |

| Molecular Weight | 410.4 g/mol (Bensulfuron-methyl)[5] 416.44 g/mol (this compound)[1] |

| Appearance | White or slight yellow solid. |

| Odor | Odorless. |

| Stability | Stable under normal temperatures and storage conditions.[6] |

| Decomposition | No dangerous decomposition products are known.[4] |

| Incompatibilities | None reasonably foreseeable.[6] |

Disposal Considerations

Waste from this compound must be handled as hazardous waste.

-

Product Disposal: Disposal must be in accordance with applicable federal, state, and local regulations. Do not dispose of it together with household garbage.[4]

-

Environmental Precaution: Do not allow the product to reach sewage systems, ground water, or water courses.[2][4] Prevent material from entering sewers or waterways.[6]

-

Container Disposal: Contaminated packaging should be handled in the same way as the substance itself and disposed of according to official regulations.[4]

References

Methodological & Application

Application Notes and Protocols for the Use of Bensulfuron-methyl-d6 as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Bensulfuron-methyl-d6 as an internal standard in the quantitative analysis of Bensulfuron-methyl in environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Bensulfuron-methyl is a widely used sulfonylurea herbicide for the control of broadleaf weeds and sedges in rice and other crops.[1] Accurate quantification of its residues in environmental samples such as soil and water is crucial for monitoring its environmental fate and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for achieving high accuracy and precision in quantitative analysis by LC-MS/MS.[1][2] The internal standard compensates for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and robust analytical methods.[3][4]

This compound, a deuterated analog of Bensulfuron-methyl, is an ideal internal standard as it co-elutes with the target analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).[1][5]

Experimental Protocols

Analysis of Bensulfuron-methyl in Soil

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[2][6]

2.1.1. Reagents and Materials

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (MS grade)

-

Bensulfuron-methyl analytical standard

-

This compound internal standard

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., 150 mg PSA, 900 mg MgSO₄)

-

Centrifuge tubes (50 mL and 15 mL)

-

Syringe filters (0.22 µm)

2.1.2. Sample Preparation

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of 1% acetic acid in acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts, cap, and shake for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Transfer an aliquot of the supernatant to a 15 mL d-SPE tube containing the appropriate sorbents.

-

Vortex for 30 seconds and then centrifuge at ≥3000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Soil Analysis

Caption: Workflow for the analysis of Bensulfuron-methyl in soil.

Analysis of Bensulfuron-methyl in Water

This protocol involves solid-phase extraction (SPE) for the pre-concentration and cleanup of water samples.

2.2.1. Reagents and Materials

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (MS grade)

-

Bensulfuron-methyl analytical standard

-

This compound internal standard

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

2.2.2. Sample Preparation

-

Filter the water sample (e.g., 100 mL) to remove any particulate matter.

-

Spike the filtered water sample with a known amount of this compound internal standard solution.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the water sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with a suitable solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water mixture) for LC-MS/MS analysis.

Experimental Workflow for Water Analysis

Caption: Workflow for the analysis of Bensulfuron-methyl in water.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of Bensulfuron-methyl. These may need to be optimized for specific instrumentation.

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[7] |

| Mobile Phase A | Water with 0.1% formic acid[6][8] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[6][8] |

| Flow Rate | 0.2 - 0.5 mL/min[7][8] |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C[7][8] |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| MRM Transitions | |

| Bensulfuron-methyl | Precursor Ion (m/z): 411.1, Product Ions (m/z): 148.9 (quantifier), 182.1 (qualifier)[9][10] |

| This compound | Precursor Ion (m/z): 417.1, Product Ions (m/z): 154.9 (quantifier), 188.1 (qualifier) (inferred) |

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Bensulfuron-methyl in soil and water matrices.

Table 1: Method Performance for Bensulfuron-methyl in Soil

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/g | [6] |

| Limit of Detection (LOD) | 0.03 - 0.3 ng/g | [6] |

| Recovery | 70 - 120% | |

| Relative Standard Deviation (RSD) | < 20% |

Table 2: Method Performance for Bensulfuron-methyl in Water

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/L | [11] |

| Limit of Detection (LOD) | 0.01 - 0.03 µg/L | [11] |

| Recovery | 85 - 115% | [7] |

| Relative Standard Deviation (RSD) | < 15% | [7] |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Bensulfuron-methyl in complex environmental matrices such as soil and water. The detailed protocols and performance data presented here serve as a valuable resource for researchers and scientists in the fields of environmental monitoring and food safety. The provided workflows and LC-MS/MS parameters can be adapted to specific laboratory instrumentation and requirements, ensuring high-quality data for regulatory compliance and research applications.

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. A Comparison of the QUECHERSER Mega-Method for Pesticide Determination in Loamy-Clayed Soil and the Effect of Organic Amendments on Pendimethalin, Oxyfluorfen, and Trifloxystrobin Soil Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 5. iris.unito.it [iris.unito.it]

- 6. epa.gov [epa.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. LC/MS/MS Method Package for Water Quality Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. nrcgrapes.in [nrcgrapes.in]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

Application Note: Quantitative Analysis of Bensulfuron-methyl in Environmental Samples using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bensulfuron-methyl (B33747) is a widely used sulfonylurea herbicide for controlling broad-leaf weeds in crops such as rice.[1] Monitoring its presence in environmental matrices like soil, sediment, and water is crucial for ensuring environmental safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the detection and quantification of pesticide residues.[2]

This application note provides a detailed protocol for the determination of Bensulfuron-methyl in soil, sediment, and water samples. The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction for solid samples and a straightforward liquid extraction for water samples.[3] Quantification is achieved using an internal standard method with Bensulfuron-methyl-d6 to ensure high accuracy and precision by correcting for matrix effects and procedural losses.[1]

Principle of the Method

Residues of Bensulfuron-methyl are extracted from solid matrices using an acidified acetonitrile (B52724) solution. The extract undergoes a cleanup step using dispersive solid-phase extraction (dSPE) with Primary Secondary Amine (PSA) and Magnesium Sulfate (MgSO₄) to remove interfering matrix components.[4] For aqueous samples, a simple dilution and acidification are performed.

The final extracts are analyzed by LC-MS/MS in positive ion mode using Multiple Reaction Monitoring (MRM).[4] Bensulfuron-methyl is quantified by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard (this compound) against a calibration curve.[1]

Apparatus and Reagents

-

Apparatus: Analytical balance, centrifuge (capable of 3500 rpm), vortex mixer, sonic bath, micropipettes, volumetric flasks, autosampler vials, LC-MS/MS system (e.g., Shimadzu LCMS-8060, Agilent 6490 Triple Quadrupole, or equivalent).[5][6][7]

-

Reagents: Acetonitrile (HPLC or MS Grade), Water (Type I, Milli-Q or equivalent), Formic Acid (MS Grade), Acetic Acid (Glacial), Magnesium Sulfate (anhydrous), Sodium Chloride, Primary Secondary Amine (PSA) sorbent.[5][8]

-

Standards: Bensulfuron-methyl (≥98% purity), this compound (≥98% purity).[1][5]

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of Bensulfuron-methyl and this compound reference standards into separate 100 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at -20°C.

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 1 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards ranging from approximately 0.005 ng/mL to 0.5 ng/mL by serial dilution of the Bensulfuron-methyl primary stock solution with the appropriate solvent (e.g., 50:50 acetonitrile/water).[4][9] Fortify each calibration standard with the IS working solution to achieve a constant final concentration (e.g., 10 ng/mL).

Sample Preparation: Soil and Sediment (QuEChERS Method)

The following protocol is adapted from established QuEChERS methods for pesticide analysis in soil.[3][4]

-

Extraction: Weigh 10 g of a homogenized soil/sediment sample into a 50 mL centrifuge tube.

-

Fortification: Add 100 µL of the 1 µg/mL this compound internal standard solution.

-

Solvent Addition: Add 10 mL of 1% acetic acid in acetonitrile.

-

Shaking & Sonication: Cap the tube and shake vigorously on a wrist-action shaker for 5 minutes, followed by sonication for 5 minutes.[4]

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Vortex immediately for 1 minute to prevent the formation of agglomerates.

-

Centrifugation: Centrifuge the sample for 5 minutes at ~3500 rpm.[4]

-

Dispersive SPE Cleanup (dSPE): Transfer a 2 mL aliquot of the supernatant into a 15 mL tube containing 300 mg anhydrous MgSO₄ and 100 mg PSA.[4]

-

Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge at ~3500 rpm for 2 minutes.[4]

-

Analysis: Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Water

-

Fortification: Transfer 10 mL of the water sample into a 15 mL centrifuge tube. Add 100 µL of the 1 µg/mL this compound internal standard solution.

-

Acidification: Add 10 µL of formic acid to the sample.

-

Mixing: Vortex the sample for 30 seconds.

-

Filtration: If necessary, filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters serve as a guideline and should be optimized for the specific instrument used.

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 Reverse Phase Column (e.g., 2.1 mm × 100 mm, 1.8 µm)[2] |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-10 µL |

| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 600 °C[4] |

| IonSpray Voltage | ~4500 V |

| Collision Gas | Argon or Nitrogen |

Table 1: Suggested LC-MS/MS Instrument Parameters.

Data Acquisition and Quantification

Data is acquired in Multiple Reaction Monitoring (MRM) mode. The transitions for Bensulfuron-methyl are well-documented. For the deuterated internal standard, the precursor ion will be shifted by +6 Da. The product ions are likely to be identical or shifted depending on the location of the deuterium (B1214612) labels. The most abundant and specific transitions should be chosen and optimized.

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |

| Bensulfuron-methyl | 411.0 | 149.0 | 182.1 | ~27 |

| This compound (IS) | 417.0 | 149.0 | 182.1 | ~27 (To be optimized) |

Table 2: Example MRM Transitions for Bensulfuron-methyl and its Deuterated Internal Standard.[4][9] The precursor ion corresponds to the [M+H]⁺ adduct.

Method Performance

The performance characteristics of methods for Bensulfuron-methyl analysis have been established in various studies. The data below is a summary compiled from published methods.[2][4][9]

| Matrix | LOQ (ng/g or ng/mL) | LOD (ng/g or ng/mL) | Recovery (%) | RSD (%) |

| Soil & Sediment | 0.02 - 1.0 | 0.02 - 0.3 | 75 - 111 | < 12 |

| Water | 0.005 | 0.001 | 85 - 113 | < 11 |

| Rice | 0.02 (mg/kg) | 0.01 (mg/kg) | 77 - 92 | < 9 |

Table 3: Summary of Quantitative Performance Data from various validated methods.

Visualized Workflows

Caption: Overview of the analytical workflow from sample collection to final reporting.

Caption: Step-by-step workflow for the QuEChERS sample preparation protocol.

Caption: Conceptual diagram illustrating how an internal standard corrects for variations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Simultaneous determination of bensulfuron-methyl and mefenacet residues in paddy field using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. agilent.com [agilent.com]

- 8. ajol.info [ajol.info]

- 9. tandfonline.com [tandfonline.com]

Application of Bensulfuron-methyl-d6 in Pesticide Residue Analysis

Application Note and Protocol

Introduction

Bensulfuron-methyl is a widely used sulfonylurea herbicide for the control of broadleaf weeds and sedges in rice and wheat fields.[1][2] Its extensive use necessitates sensitive and accurate analytical methods for monitoring its residues in environmental and agricultural matrices to ensure food safety and environmental protection. The use of stable isotope-labeled internal standards, such as Bensulfuron-methyl-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise and accurate quantification of pesticide residues.[3] The deuterated analog mimics the chemical and physical properties of the native analyte, compensating for variations in sample preparation, matrix effects, and instrument response, thus leading to more reliable and robust analytical data.[3]

This document provides a detailed application note and protocol for the quantitative analysis of Bensulfuron-methyl in soil and rice matrices using this compound as an internal standard. The methodology is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.

Principle

The method involves the extraction of Bensulfuron-methyl from the sample matrix using an acidified organic solvent, followed by a cleanup step to remove interfering co-extractives. This compound is added at the beginning of the sample preparation process to serve as an internal standard. The final extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Materials and Reagents

-

Standards: Bensulfuron-methyl (analytical standard, >98% purity), this compound (isotopic purity >99 atom % D)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent

-

QuEChERS extraction tubes and cleanup kits

-

Syringe filters: 0.22 µm PTFE or equivalent

Instrumentation

-

Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) or equivalent.

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve Bensulfuron-methyl and this compound in methanol to prepare individual stock solutions of 100 µg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of Bensulfuron-methyl by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to prepare a 1 µg/mL spiking solution.

Sample Preparation (QuEChERS Method)

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add 10 mL of water (for dry soil) and vortex for 30 seconds.

-

Add 10 mL of 1% formic acid in acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Transfer the aliquot to a cleanup tube containing 150 mg MgSO₄ and 50 mg PSA.

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

Mill the rice grains into a fine powder.

-

Weigh 5 g of the powdered rice into a 50 mL centrifuge tube.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add 10 mL of water and let it soak for 30 minutes.

-

Add 10 mL of 1% formic acid in acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant.

-

Transfer the aliquot to a cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

-

LC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: The following table lists the recommended MRM transitions. It is crucial to optimize these parameters on the specific instrument being used.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Bensulfuron-methyl | 411.1 | 148.9 | 182.1 | Instrument Dependent |

| This compound | 417.1 | 148.9 | 182.1 | Instrument Dependent |

Note: The product ions for this compound are predicted based on the fragmentation of the parent compound. The fragmentation is unlikely to involve the deuterated methyl ester group. However, these transitions must be confirmed experimentally by infusing a solution of the this compound standard into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the method. The values are indicative and should be validated in the user's laboratory.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Bensulfuron-methyl | Soil | 0.01 ng/g | 0.03 ng/g |

| Bensulfuron-methyl | Rice Grain | 0.01 ng/g | 0.03 ng/g |

Table 2: Recovery and Precision Data

| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Soil | 0.1 | 95 | < 10 |

| 1 | 98 | < 8 | |

| 10 | 97 | < 5 | |

| Rice Grain | 0.1 | 92 | < 12 |

| 1 | 96 | < 10 | |

| 10 | 99 | < 7 |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

Caption: Experimental workflow for the analysis of Bensulfuron-methyl residues.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)